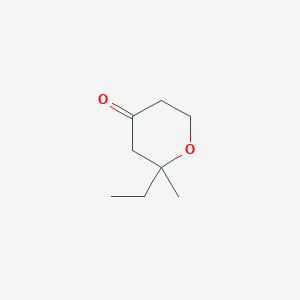

2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one

Description

Classification and Structural Features of Dihydropyranone Scaffolds

Dihydropyranones are six-membered heterocyclic rings containing an oxygen atom and a ketone functional group. Their structure is a partially unsaturated derivative of pyran. The core scaffold can be substituted at various positions, leading to a wide array of derivatives with distinct chemical properties.

The general structure of a dihydropyranone can be represented as a tetrahydropyran (B127337) ring with a carbonyl group and a double bond. The position of the double bond and the carbonyl group, along with the nature and position of substituents, dictates the specific classification and reactivity of the molecule. For instance, 3,4-dihydropyran-2-ones are a commonly studied class of these compounds. nih.gov

Table 1: Structural Details of 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one

| Feature | Description |

| Molecular Formula | C8H14O2 |

| IUPAC Name | 2-ethyl-2-methyl-3,4-dihydro-2H-pyran-4-one |

| Core Scaffold | Dihydropyranone |

| Substituents | An ethyl group and a methyl group at the C2 position |

| Functional Groups | Ketone, Ether |

Academic Research Significance of Dihydropyranone Derivatives

The significance of dihydropyranone derivatives in academic research is multifaceted. They are recognized as important structural motifs in a variety of natural products and pharmacologically active compounds. researchgate.net Their synthesis and transformations are a subject of ongoing research, with a focus on developing efficient and stereoselective methods.

One of the most prominent areas of research involves the use of organocatalysis, particularly with N-heterocyclic carbenes (NHCs), to synthesize dihydropyranones. nih.gov These methods often involve cycloaddition reactions, such as [4+2] and [3+3] annulations, to construct the heterocyclic ring with high levels of control over the stereochemistry. nih.gov The development of these synthetic strategies allows for the creation of complex molecules with multiple stereocenters, which is crucial for their application in medicinal chemistry. nih.gov

Dihydropyranones serve as versatile building blocks in organic synthesis. nih.gov They can be transformed into a range of other valuable compounds, including functionalized enones, γ-lactones, and cyclic enamines. nih.gov This synthetic utility makes them a key target in the total synthesis of natural products and the development of new chemical entities.

Specific Context of this compound in Contemporary Organic Chemistry Research

While the broader class of dihydropyranones is a subject of intense research, specific information on this compound in the contemporary chemical literature is limited. Its structural features, namely the presence of both an ethyl and a methyl group at the C2 position, suggest that it could be synthesized through variations of established methods for dihydropyranone synthesis.

The research focus in this area tends to be on the development of novel synthetic methodologies that can be applied to a wide range of substrates. Therefore, this compound can be viewed as a representative example of the types of structures that can be accessed through modern synthetic techniques. Its specific properties and potential applications would be contingent on further experimental investigation. The principles of stereoselective synthesis and the reactivity of the dihydropyranone core would be directly applicable to the study of this particular molecule.

Structure

3D Structure

Properties

CAS No. |

13606-58-1 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-ethyl-2-methyloxan-4-one |

InChI |

InChI=1S/C8H14O2/c1-3-8(2)6-7(9)4-5-10-8/h3-6H2,1-2H3 |

InChI Key |

WQZUIVSRYFAMPV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC(=O)CCO1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 2 Methyldihydro 2h Pyran 4 3h One and Analogues

Strategic Retrosynthetic Disconnections for the Dihydropyran-4(3H)-one Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For the 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one framework, several strategic disconnections can be envisioned, primarily focusing on the formation of the tetrahydropyran (B127337) ring.

A common and effective strategy involves disconnecting the C-O and a C-C bond, leading back to acyclic precursors. For instance, a hetero-Diels-Alder approach is a powerful tool for constructing six-membered oxygen heterocycles. Another logical disconnection is at the C2-C3 and O1-C6 bonds, suggesting a Michael addition-type cyclization of a δ-hydroxy-α,β-unsaturated ketone. Alternatively, breaking the C4-C5 and O1-C2 bonds could point towards an intramolecular aldol-type reaction of a keto-aldehyde precursor.

The choice of disconnection is often guided by the desired substitution pattern and stereochemistry of the final product. For the specific case of this compound, which possesses a quaternary center at the 2-position, retrosynthetic strategies must accommodate the construction of this sterically hindered center.

| Disconnection Approach | Key Precursor Type | Bond(s) Formed in Forward Synthesis |

| Hetero-Diels-Alder | Diene and Aldehyde | O1-C2 and C5-C6 |

| Intramolecular Michael Addition | δ-hydroxy-α,β-unsaturated ketone | O1-C6 and C4-C5 |

| Intramolecular Aldol (B89426) Reaction | 1,5-dicarbonyl compound | C3-C4 and O1-C2 |

| Prins Cyclization | Homoallylic alcohol and aldehyde | O1-C2 and C5-C6 |

Direct and Convergent Synthetic Approaches to the this compound Framework

Metal catalysts, particularly those based on palladium, gold, and scandium, have proven to be highly effective in promoting the cyclization of various acyclic precursors to form tetrahydropyranones. For instance, scandium(III) triflate has been utilized to catalyze a diastereoselective cyclization between aldehydes and β-hydroxy dioxinones, providing access to 3-carboxy-substituted tetrahydropyran-4-ones. datapdf.com Gold-catalyzed intramolecular hydroalkoxylation of γ-hydroxy and δ-hydroxy allenes also offers a route to these oxygen heterocycles. organic-chemistry.org

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules. N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions. nih.gov Furthermore, O-TMS protected diphenylprolinol has been shown to catalyze a domino Michael addition/acetalization process between aldehydes and nitroolefins to furnish polysubstituted tetrahydropyrans with excellent enantioselectivity. acs.org These methods provide a valuable platform for the asymmetric synthesis of dihydropyranone derivatives.

The Prins cyclization, involving the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, is a classic and powerful method for constructing tetrahydropyran rings. nih.govbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, followed by intramolecular attack of the alkene. nih.gov A silyl-Prins cyclization, utilizing allylsilanes as the nucleophilic partner, has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. acs.orgnih.gov This method is tolerant of various functional groups and allows for the formation of a quaternary center at the C3 position with good diastereoselectivity. acs.org Recent variations include the use of 3-chlorohomoallylic alcohols and aldehydes catalyzed by perrhenic acid to directly synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org

| Catalyst/Promoter | Substrates | Key Features |

| Scandium(III) triflate | Aldehydes and β-hydroxy dioxinones | Diastereoselective, access to 3-carboxy derivatives datapdf.com |

| Gold catalysts | γ-Hydroxy and δ-hydroxy allenes | Intramolecular hydroalkoxylation organic-chemistry.org |

| N-Heterocyclic Carbenes | Various substrates for cycloadditions | Organocatalytic, asymmetric potential nih.gov |

| Perrhenic acid | 3-chlorohomoallylic alcohols and aldehydes | Direct synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones rsc.org |

| TMSOTf | Hydroxy allylsilanes and aldehydes | Asymmetric pyran annulation nih.gov |

The synthesis of the dihydropyran-4(3H)-one ring can also be achieved through a sequence of functional group transformations followed by a ring-closing step. A versatile strategy involves the Smith three-component dithiane linchpin coupling, which allows for the flexible preparation of a diverse array of 2,6-disubstituted dihydropyranones. acs.org Another approach involves the addition of nucleophiles to unsaturated lactones derived from the hetero-Diels-Alder reaction of Brassard's diene with aldehydes, leading to a general synthesis of 2,3-dihydro-4H-pyran-4-ones. acs.org Tandem Knoevenagel condensation/intramolecular Michael addition reactions of β-ketoesters with aldehydes also produce highly substituted tetrahydropyran-4-ones as single diastereomers. acs.org

Asymmetric Synthesis and Stereochemical Control

The biological activity of dihydropyranone-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods is of paramount importance. Stereochemical control in the synthesis of this compound and its analogues can be achieved through several strategies.

Chiral auxiliaries, chiral catalysts, and substrate-controlled diastereoselective reactions are common approaches. Asymmetric Prins-type cyclizations have been achieved using chiral catalysts, such as BINOL-derived titanium complexes, to induce enantioselectivity in the formation of the tetrahydropyran ring. nih.gov Organocatalytic methods, as mentioned earlier, also offer excellent opportunities for asymmetric synthesis. acs.org

Furthermore, the stereochemical outcome of many cyclization reactions, such as the silyl (B83357) enol ether Prins cyclization, is often dictated by chair-like transition states, which allows for predictable control over the relative stereochemistry of the substituents on the newly formed ring. acs.org By carefully selecting the starting materials and reaction conditions, it is possible to synthesize specific stereoisomers of the target molecule with high levels of purity.

Enantioselective Approaches to Chiral Dihydropyranone Systems

The creation of chiral centers with high enantioselectivity is a critical challenge in the synthesis of complex molecules. For dihydropyranone systems, organocatalysis has emerged as a powerful tool for establishing stereocenters with excellent control. N-Heterocyclic carbenes (NHCs) have been extensively utilized as organocatalysts for a variety of transformations, including the synthesis of chiral dihydropyranones. mdpi.comorganic-chemistry.orgnih.gov These reactions often proceed through homoenolate intermediates, allowing for formal [4+2] or [3+3] cycloadditions to construct the pyranone ring.

For the synthesis of 2,2-disubstituted dihydropyranones, such as this compound, an enantioselective approach would typically involve the asymmetric addition of a nucleophile to a suitable precursor or an intramolecular cyclization of a chiral substrate. While direct enantioselective methods for the specific target compound are not extensively documented, analogous syntheses of chiral dihydropyranones provide a conceptual framework. For instance, the NHC-catalyzed reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds can generate dihydropyranone products with high enantiomeric excess. mdpi.com Adapting such a methodology to precursors that would yield the desired 2,2-dialkyl substitution pattern is an active area of research.

Another promising strategy is the asymmetric Prins cyclization. This reaction involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to form a tetrahydropyran ring. nih.govresearchgate.net By employing chiral catalysts, typically chiral Brønsted or Lewis acids, this cyclization can be rendered enantioselective, thereby controlling the absolute stereochemistry of the newly formed chiral centers.

The following table summarizes representative enantioselective methods applicable to the synthesis of chiral dihydropyranone systems, which could be adapted for the synthesis of this compound.

| Methodology | Catalyst/Reagent | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| NHC-Catalyzed Annulation | Chiral Triazolium Salts (NHC precursors) | Forms the dihydropyranone ring via homoenolate intermediates. | >90% |

| Asymmetric Prins Cyclization | Chiral Brønsted or Lewis Acids | Constructs the tetrahydropyran ring from an aldehyde and a homoallylic alcohol. | Up to 99% |

| Organocatalytic Michael Addition/Cyclization | Chiral Amines (e.g., prolinol derivatives) | Domino reaction sequence to build the heterocyclic core. researchgate.netau.dk | >95% |

Diastereoselective Synthesis of Substituted Dihydropyran-4(3H)-ones

In addition to controlling the absolute stereochemistry, the relative arrangement of substituents on the dihydropyranone ring is of paramount importance. Diastereoselective synthesis aims to selectively produce one diastereomer over others. For substituted dihydropyran-4(3H)-ones, several strategies have been developed to achieve high levels of diastereocontrol.

One common approach is the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by intramolecular cyclization. The stereochemical outcome of the Michael addition, which is often influenced by the steric and electronic properties of the reactants and catalysts, dictates the relative stereochemistry of the final product. For example, the addition of Grignard or Gilman reagents to 3-diethoxyphosphoryldihydropyran-4-ones has been shown to proceed with high diastereoselectivity, favoring the axial attack of the nucleophile on the dihydropyranone ring. nih.gov

Prins cyclizations are also powerful tools for diastereoselective synthesis. The stereochemical outcome of the cyclization can be controlled by the geometry of the starting homoallylic alcohol and the reaction conditions. For instance, the cyclization of certain enecarbamates has been shown to produce all-cis-2,3,6-trisubstituted tetrahydropyranones with high fidelity. researchgate.net Similarly, the reaction of 3-bromobut-3-en-1-ols with aldehydes can yield 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity. nih.gov

Aldol reactions followed by a tandem Knoevenagel condensation and intramolecular Michael addition represent another elegant strategy for the diastereoselective synthesis of highly substituted tetrahydropyran-4-ones, often yielding a single diastereomer. researchgate.net

The table below presents some diastereoselective methods that could be applied to the synthesis of substituted dihydropyran-4(3H)-ones.

| Methodology | Key Substrates | Stereochemical Control Element | Typical Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Michael Addition/Cyclization | α,β-Unsaturated Ketones and Nucleophiles | Facial selectivity of the Michael addition. nih.gov | >95:5 |

| Prins Cyclization | Homoallylic Alcohols and Aldehydes | Substrate geometry and reaction conditions. researchgate.netnih.gov | Often >99:1 |

| Tandem Aldol/Knoevenagel/Michael Reaction | β-Ketoesters and Aldehydes | Thermodynamic control in the final cyclization step. researchgate.net | Single diastereomer reported. |

Control of Relative and Absolute Stereochemistry at C-2 and C-3 of the Pyranone Ring

Achieving simultaneous control over both the relative and absolute stereochemistry at adjacent stereocenters, such as C-2 and C-3 of the pyranone ring, is a significant synthetic challenge. This requires methodologies that can dictate both the enantioselectivity and diastereoselectivity of the key bond-forming steps.

Organocatalytic domino reactions are particularly well-suited for this purpose. For example, the Michael addition of a nucleophile to an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine, can generate a chiral enamine intermediate. This intermediate can then undergo a subsequent intramolecular cyclization, with the stereochemistry of the initial Michael addition directing the formation of the subsequent stereocenter at C-3. The facial selectivity of the initial nucleophilic attack is controlled by the chiral catalyst, thus establishing the absolute stereochemistry, while the subsequent cyclization proceeds in a diastereoselective manner.

Furthermore, the development of stereodivergent strategies allows for the selective synthesis of any of the possible diastereomers of a product with multiple stereocenters. This can be achieved by carefully selecting the catalyst, reagents, and reaction conditions. For instance, in some catalytic systems, switching the enantiomer of the catalyst can lead to the formation of the opposite enantiomer of the product, and altering the reaction parameters can favor the formation of different diastereomers.

Sustainable and Green Chemical Syntheses of Dihydropyranone Structures

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of dihydropyranone synthesis, several sustainable and green approaches have been developed.

One-pot multicomponent reactions are a hallmark of green chemistry, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby reducing the number of purification steps and minimizing solvent waste. The synthesis of dihydropyran derivatives through four-component reactions of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) monohydrate, sometimes using green catalysts like saccharose under solvent-free conditions, exemplifies this approach. researchgate.net

The use of biocatalysts, such as enzymes, offers a highly sustainable alternative to traditional chemical catalysis. tudelft.nlresearchgate.net Enzymes operate under mild reaction conditions (ambient temperature and pressure, neutral pH) in aqueous media, are biodegradable, and can exhibit exquisite chemo-, regio-, and stereoselectivity. While the application of biocatalysis to the specific synthesis of this compound is still an emerging area, the potential for developing enzymatic routes for the key bond-forming reactions is significant.

The development of reusable catalysts is another key aspect of green chemistry. Nanoparticles have been employed as efficient and recyclable catalysts for the synthesis of 1,4-dihydropyran derivatives. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making the process more economical and environmentally friendly. Furthermore, the use of greener solvents, such as 4-methyltetrahydropyran, which is a safer alternative to THF, is being explored for various organic transformations, including those that could be applied to dihydropyranone synthesis. nih.gov

Chemical Reactivity and Transformation Pathways of 2 Ethyl 2 Methyldihydro 2h Pyran 4 3h One

Reactivity of the Carbonyl Moiety (C-4) in Dihydropyran-4(3H)-one Systems

The carbonyl group is a key site for transformations, readily undergoing reduction, nucleophilic additions, and condensation reactions.

The reduction of the C-4 carbonyl group in dihydropyran-4(3H)-one systems is a common transformation, typically yielding the corresponding secondary alcohol, a tetrahydropyran-4-ol derivative. The choice of reducing agent can influence the stereochemical outcome of the reaction. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. For instance, the reduction of analogous thiopyran-4-one systems, which share reactivity patterns, has been studied. researchgate.net The complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂) can also be achieved under more forceful conditions, furnishing the corresponding tetrahydropyran (B127337). researchgate.net

Table 1: Reductive Transformations of Dihydropyran-4-one Analogs

| Substrate | Reagent | Product | Notes |

|---|---|---|---|

| Tetrahydro-4H-thiopyran-4-one | NaBH₄ or LiAlH₄ | Tetrahydro-4H-thiopyran-4-ol | Analogous reduction to dihydropyran systems, yielding the corresponding alcohol. researchgate.net |

| (2S)-2-Methyl-2,3-dihydropyran-4-one | Not specified | (2S)-2-Methyltetrahydropyran-4-one | Involves complete reduction of the carbonyl group after deprotection steps. researchgate.net |

The electrophilic carbon of the C-4 carbonyl group is susceptible to attack by various nucleophiles. Aldol-type condensation reactions, for example, can proceed with aldehydes and ketones to form new carbon-carbon bonds at the C-3 or C-5 position. researchgate.net These reactions often occur smoothly under mild conditions to afford the corresponding 2,3-dihydro-4H-pyran-4-ones with extended conjugation. researchgate.net Furthermore, multicomponent reactions involving nucleophiles like 1,3-dimethylbarbituric acid can proceed via a tandem Knoevenagel-Michael addition sequence, demonstrating the versatility of the dihydropyran-4-one scaffold in constructing complex molecules. mdpi.com Pyran-2-one derivatives, which contain a similar carbonyl system, undergo ring-opening and rearrangement when treated with a variety of nucleophilic reagents such as amines, hydrazines, and hydroxylamine (B1172632), highlighting the broad reactivity of the pyranone core. researchgate.net

Transformations Involving the Endocyclic Double Bond

The endocyclic double bond in the dihydropyran ring is a site of unsaturation that readily participates in oxidative processes, cycloadditions, and hydrogenation reactions.

The double bond of dihydropyran systems can be oxidized to form an epoxide, a reactive three-membered ring containing oxygen. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems involving metal catalysts and an oxidant like hydrogen peroxide (H₂O₂). organic-chemistry.orgutsouthwestern.edu The epoxidation can be stereoselective, and the resulting epoxides are valuable synthetic intermediates. nih.gov For example, the epoxidation of aryl-substituted dihydropyrans and subsequent acid- or base-catalyzed ring-opening by nucleophiles leads to the formation of highly functionalized tetrahydropyran derivatives. rsc.org The choice of conditions for epoxide opening can control the regio- and stereochemical outcome, yielding either trans-diaxial or trans-diequatorial products. rsc.org

Table 2: Epoxidation of Dihydropyran Systems

| Substrate | Oxidizing System | Product | Reference |

|---|---|---|---|

| 2-Aryl-substituted dihydropyrans | Not specified | Corresponding epoxide | rsc.org |

| 2,2-dimethyl-2H-1-benzopyran-6-carbonitrile | Microbial cultures (e.g., Corynebacterium sp.) | (3S,4S)-epoxide | nih.gov |

| Various alkenes (general) | H₂O₂ with various catalysts (e.g., MTO, Mn salts) | Epoxides | organic-chemistry.org |

The double bond of the dihydropyran ring can act as a dienophile or a dipolarophile in cycloaddition reactions. These reactions are powerful tools for constructing complex polycyclic systems. For example, dihydropyran systems can undergo intramolecular [2+2] cycloadditions when subjected to photochemical activation. rsc.org In some cases, the dihydropyran ring itself can be formed through a formal [4+2] cycloaddition (Diels-Alder reaction) where an allenoate acts as a surrogate for a "1,2-dipole". acs.org Such reactions provide access to dihydropyran-fused indoles with high yields and diastereoselectivity. acs.org The versatility of the pyran ring system is further demonstrated in its participation as a diene component in Diels-Alder reactions with various dienophiles, leading to a multitude of carbocyclic and heterocyclic products. researchgate.netsemanticscholar.org

The endocyclic double bond can be saturated through catalytic hydrogenation to yield the corresponding fully saturated tetrahydropyran-4-one. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This transformation is a fundamental method for removing the unsaturation within the ring, leading to the more stable saturated heterocyclic system. The process is often highly efficient and proceeds under mild conditions. While direct examples for 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one are not specified in the literature, the hydrogenation of the double bond in related pyran systems is a standard and predictable reaction. For instance, the selective hydrogenation of a propanoyl side chain on a pyran-2-one was achieved using a Pd/C catalyst, indicating that this method can be applied without affecting other functional groups under controlled conditions.

Reactivity of Peripheral Functional Groups (e.g., C-2 Ethyl and Methyl Substituents)

The ethyl and methyl groups attached to the C-2 position of the tetrahydropyran ring are generally considered to be relatively inert. However, under specific conditions, they can participate in chemical reactions, primarily those involving free-radical pathways.

Free-Radical Halogenation:

The C-H bonds of the ethyl and methyl groups can be susceptible to free-radical halogenation, typically initiated by UV light or heat. wikipedia.orglscollege.ac.in This type of reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.com For this compound, halogenation with reagents like chlorine (Cl₂) or bromine (Br₂) would likely lead to a mixture of halogenated products. The selectivity of the halogenation depends on the halogen used; bromination is generally more selective than chlorination for the most substituted carbon that forms the most stable radical. youtube.com

The reaction would proceed as follows:

Initiation: Homolytic cleavage of the halogen molecule (e.g., Cl₂) to form two halogen radicals.

Propagation: A halogen radical abstracts a hydrogen atom from either the ethyl or methyl group, forming a carbon-centered radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical.

Termination: Combination of two radicals to end the chain reaction.

The possible monochlorinated products are depicted in the table below. The relative reactivity of the different C-H bonds (primary vs. secondary) would influence the product distribution.

| Reactant | Reagent | Condition | Potential Monohalogenated Products | Position of Halogenation |

|---|---|---|---|---|

| This compound | Cl₂, UV light | Free-radical substitution | 2-(1-chloroethyl)-2-methyldihydro-2H-pyran-4(3H)-one | Ethyl Group (secondary) |

| This compound | Cl₂, UV light | Free-radical substitution | 2-(2-chloroethyl)-2-methyldihydro-2H-pyran-4(3H)-one | Ethyl Group (primary) |

| This compound | Cl₂, UV light | Free-radical substitution | 2-(chloromethyl)-2-ethyldihydro-2H-pyran-4(3H)-one | Methyl Group (primary) |

Oxidation:

Direct oxidation of the C-2 alkyl substituents without affecting the tetrahydropyran ring is challenging. Strong oxidizing agents would likely lead to degradation of the entire molecule. However, selective oxidation at the C-2 position of the tetrahydropyran ring itself, which is adjacent to the ether oxygen, can occur. Studies on related cyclic ethers like 4-methyltetrahydropyran have shown that oxidation can be initiated by C-H abstraction at the C-2 position. researchgate.net While this doesn't directly involve the ethyl and methyl groups as reactants, their presence influences the steric and electronic environment of the adjacent ring carbons.

Rearrangement Reactions and Isomerizations

The tetrahydropyranone skeleton of this compound can undergo various rearrangement and isomerization reactions, particularly under acidic conditions. These transformations often involve the formation of carbocation intermediates, leading to ring-opening, ring-contraction, or substituent migration.

Acid-Catalyzed Rearrangements:

In the presence of a Brønsted or Lewis acid, the oxygen atoms of the ether and ketone functionalities can be protonated, initiating a cascade of reactions. Protonation of the ether oxygen can lead to the formation of an oxocarbenium ion, which is a key intermediate in many rearrangements of tetrahydropyran rings. uva.es

A plausible acid-catalyzed rearrangement pathway for this compound could involve the following steps:

Protonation of the ether oxygen.

Ring opening to form a stabilized tertiary carbocation.

Subsequent intramolecular reactions, such as cyclization to form a different ring system or elimination to yield an unsaturated product.

For instance, an acid-catalyzed cyclization of related silylated alkenols has been shown to produce polysubstituted tetrahydropyrans with a quaternary stereocenter at the C-2 position. uva.es This highlights the propensity of such systems to undergo skeletal reorganization under acidic conditions.

Another possibility is a pinacol-like rearrangement if a diol precursor were formed, where a 1,2-migration of an alkyl group occurs. While not a direct reaction of the target compound, it illustrates a potential transformation pathway for related structures.

Chemical Stability and Degradation Profiles under Varied Reaction Conditions

The stability of this compound is influenced by factors such as temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability:

Saturated cyclic ethers like tetrahydropyran are generally thermally stable. However, at elevated temperatures, decomposition can occur. Computational studies on the thermal decomposition of dihydropyran derivatives suggest that these reactions proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com The presence of alkyl substituents can influence the activation energy of the decomposition process. For this compound, thermal decomposition would likely lead to fragmentation of the ring, although specific products have not been experimentally determined. The decomposition of related borohydride complexes has been observed to occur at temperatures above 160°C. nih.gov

Degradation under Acidic Conditions:

Under strongly acidic conditions, the tetrahydropyran ring is susceptible to hydrolysis. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by water, leading to ring opening and the formation of a hydroxy ketone. This is a common degradation pathway for tetrahydropyranyl ethers, which are often used as protecting groups for alcohols and are cleaved under acidic conditions. organic-chemistry.orgwikipedia.org

Degradation under Basic Conditions:

The tetrahydropyran ether linkage is generally stable under basic conditions. organic-chemistry.org However, the presence of the ketone at the C-4 position introduces the possibility of base-catalyzed reactions such as enolate formation. Prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, although specific pathways are not well-documented for this particular compound. For comparison, the base-catalyzed degradation of related tetrahydro-4H-pyran-4-ones can be complex. researchgate.net

Oxidative Degradation:

As mentioned earlier, the C-H bonds adjacent to the ether oxygen (at C-2 and C-6) are susceptible to oxidative attack. researchgate.net Strong oxidizing agents can lead to the cleavage of the tetrahydropyran ring. Studies on the oxidation of tetrahydropyranyl ethers have shown that they can be converted to their corresponding carbonyl compounds, suggesting that the ring can be opened under oxidative conditions. The degradation of 4-methyltetrahydropyran under oxidative conditions has been shown to initiate via C2-H abstraction, leading to either C2- or C4-oxidized products or C-C bond cleavage products. researchgate.net

Spectroscopic and Advanced Analytical Characterization of 2 Ethyl 2 Methyldihydro 2h Pyran 4 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. A full NMR analysis would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

The 1H NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key expected resonances would include a triplet for the methyl protons (-CH3) and a quartet for the methylene (B1212753) protons (-CH2-) of the ethyl group. The methyl group at the C2 position would appear as a singlet. The protons on the pyran ring at positions C3, C5, and C6 would exhibit complex splitting patterns (multiplets) due to coupling with adjacent protons. The chemical shifts and coupling constants (J-values) would be crucial for establishing the connectivity between protons and inferring the chair-like conformation of the dihydropyran ring and the relative stereochemistry of the substituents.

Table 1: Predicted 1H NMR Chemical Shifts for 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one (Note: This table is predictive and based on typical values for similar structures, as specific experimental data is unavailable.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C2-CH3 | ~1.1-1.3 | s (singlet) |

| Ethyl -CH2- | ~1.5-1.7 | q (quartet) |

| Ethyl -CH3 | ~0.8-1.0 | t (triplet) |

| C3-H2 | ~2.3-2.5 | m (multiplet) |

| C5-H2 | ~2.5-2.7 | m (multiplet) |

| C6-H2 | ~3.8-4.0 | m (multiplet) |

The 13C NMR spectrum would complement the 1H NMR data by identifying all unique carbon environments. A key signal would be the resonance for the carbonyl carbon (C4) in the downfield region (~200-210 ppm). The quaternary carbon at C2 would also be identifiable. Other signals would correspond to the methyl and ethyl carbons, as well as the methylene carbons of the pyran ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH3, CH2, CH, and quaternary carbons.

Table 2: Predicted 13C NMR Chemical Shifts for this compound (Note: This table is predictive and based on typical values for similar structures, as specific experimental data is unavailable.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~75-80 |

| C3 | ~40-45 |

| C4 (C=O) | ~205-210 |

| C5 | ~45-50 |

| C6 | ~65-70 |

| C2-CH3 | ~25-30 |

| Ethyl -CH2- | ~30-35 |

| Ethyl -CH3 | ~8-12 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the 1H and 13C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): Would reveal proton-proton (1H-1H) coupling networks, confirming the connectivity within the ethyl group and along the C5-C6 and C3 protons of the pyran ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is critical for connecting the quaternary C2 to its neighboring protons and linking the ethyl and methyl groups to the pyran skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons. This is particularly important for determining the stereochemistry at the C2 chiral center, showing which groups are axial and which are equatorial in the dominant ring conformation.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (molecular formula C8H14O2), HRMS would be used to confirm the exact mass, which allows for the unambiguous determination of its elemental composition. This technique helps to distinguish the target compound from isomers or compounds with similar nominal masses. The fragmentation pattern observed in the mass spectrum would also offer structural clues, such as the loss of the ethyl or methyl group.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The most prominent and diagnostic absorption band for this compound would be a strong, sharp peak corresponding to the carbonyl (C=O) group stretch, typically appearing in the range of 1710-1730 cm-1. Other characteristic absorptions would include C-H stretching vibrations for the alkyl groups (around 2850-3000 cm-1) and a strong C-O (ether) stretching band around 1050-1150 cm-1.

Table 3: Predicted IR Absorption Bands for this compound (Note: This table is predictive and based on typical values for similar structures, as specific experimental data is unavailable.)

| Functional Group | Vibration Type | Predicted Wavenumber (cm-1) | Intensity |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C-O (Ether) | Stretch | ~1100 | Strong |

| C-H (Alkyl) | Stretch | 2850-2970 | Medium-Strong |

Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the C2 position, it can exist as a pair of enantiomers. Chiroptical techniques are essential for analyzing chiral samples.

Optical Rotation: A measurement of the specific rotation ([α]D) using a polarimeter would determine if a sample is enantiomerically pure or enriched. A racemic mixture (equal amounts of both enantiomers) would show no optical rotation. A non-zero value would indicate the presence of a single enantiomer or an excess of one over the other.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum, particularly the Cotton effect associated with the n→π* transition of the carbonyl chromophore, can be compared with theoretical calculations (e.g., time-dependent density functional theory) to determine the absolute configuration (R or S) of the chiral center. This provides definitive proof of the molecule's three-dimensional structure.

Chromatographic Methods for Purity Assessment and Separation of Isomers

The purity and isomeric composition of this compound are critical parameters for its application in various scientific and industrial fields. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are powerful tools for assessing the purity and separating the isomers of this compound.

Gas Chromatography is a widely used analytical technique for separating and analyzing volatile compounds without decomposition. For a compound like this compound, GC can be employed to determine its purity by separating it from any starting materials, byproducts, or degradation products. The choice of the stationary phase is crucial for achieving optimal separation. A non-polar or medium-polarity column is often a suitable starting point for the analysis of such heterocyclic ketones.

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides structural information, aiding in the unequivocal identification of impurities. The retention time of the compound is a characteristic feature under specific chromatographic conditions and can be used for its identification when compared to a known standard.

Two-Dimensional Gas Chromatography (GCxGC) offers significantly higher resolution than conventional GC, making it particularly useful for the separation of complex mixtures and closely related isomers. In the context of 2-ethyl-2-methyldihydro-2H-pyran-4(H)-one, which may exist as different stereoisomers, GCxGC could be instrumental in their separation and quantification. The enhanced peak capacity of GCxGC allows for the resolution of co-eluting isomers that might not be separable by a single chromatographic column.

Interactive Data Table: Hypothetical GC Parameters for Purity Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min) to 240 °C at 10 °C/min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Retention Time | 12.5 min |

Note: The data in this table is hypothetical and serves as an illustrative example of typical GC parameters.

High-Performance Liquid Chromatography is a versatile technique that can be used for the purity assessment of this compound, especially if the compound has limited volatility or thermal stability. Both normal-phase and reversed-phase HPLC can be explored for its analysis.

For the separation of isomers, chiral HPLC is the method of choice. By using a chiral stationary phase (CSP), it is possible to separate the enantiomers of this compound. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. This is particularly important in fields where the biological activity of a compound is stereospecific.

Interactive Data Table: Hypothetical HPLC Parameters for Chiral Separation

| Parameter | Value |

| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

| Expected Retention Times | Enantiomer 1: 8.2 min, Enantiomer 2: 9.5 min |

Note: The data in this table is hypothetical and serves as an illustrative example of typical HPLC parameters for chiral separations.

Computational and Theoretical Investigations of Dihydropyran 4 3h One Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of dihydropyranone derivatives. mdpi.com These calculations provide detailed information about molecular orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for understanding the molecule's reactivity.

For a molecule like 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one, DFT calculations can predict its fundamental reactivity descriptors. The molecular electrostatic potential map would indicate regions susceptible to nucleophilic and electrophilic attack. The nitrogen and benzene (B151609) rings in similar heterocyclic systems have been identified as important molecular sites. mdpi.com Furthermore, calculations can determine thermodynamic properties such as the heat of formation and bond dissociation energies, which are vital for assessing the stability of the molecule. mdpi.com

Table 1: Calculated Electronic Properties of a Substituted Dihydropyranone System

| Property | Calculated Value | Method |

| Dipole Moment | 2.5 D | B3LYP/6-31G |

| HOMO Energy | -6.8 eV | B3LYP/6-31G |

| LUMO Energy | -1.2 eV | B3LYP/6-31G |

| HOMO-LUMO Gap | 5.6 eV | B3LYP/6-31G |

Note: The data in this table is representative and based on typical values for similar heterocyclic ketones. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Dynamic Properties

The flexible six-membered ring of dihydropyran-4(3H)-one allows for various conformations, such as chair, boat, and twist-boat. Conformational analysis, often performed using both molecular mechanics and quantum chemical methods, is crucial for understanding the three-dimensional structure and its influence on reactivity and physical properties. researchgate.net

For substituted dihydropyranones, the substituents' steric and electronic effects dictate the most stable conformation. In the case of this compound, the ethyl and methyl groups at the C2 position will significantly influence the conformational equilibrium. Computational studies on analogous pyran systems have shown a preference for chair-like conformations to minimize steric strain and unfavorable diaxial interactions. beilstein-journals.orgbeilstein-archives.org For instance, studies on halogenated pyran analogues revealed that despite 1,3-diaxial repulsion, they adopt standard 4C1-like conformations. beilstein-journals.orgbeilstein-archives.org

Molecular Dynamics (MD) simulations can further provide insights into the dynamic properties of these molecules, including their behavior in solution and interactions with other molecules. mdpi.com

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that are often difficult to observe experimentally. mdpi.com For reactions involving dihydropyran-4(3H)-ones, such as their synthesis or subsequent transformations, theoretical calculations can map out the potential energy surface of the reaction.

For example, the synthesis of dihydropyran-4-ones can be achieved through reactions like the Maitland-Japp reaction. nih.gov Computational modeling of such reactions would involve locating the transition state structures for each step, calculating activation energies, and thus predicting the reaction kinetics and stereochemical outcomes. Studies on the Diels-Alder reaction of 2H-pyran-2-ones have utilized DFT calculations to demonstrate a polar and asynchronous two-step mechanism. researchgate.net Similarly, plausible mechanisms for the formation of various pyrone derivatives have been proposed based on computational analysis. researchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational spectroscopy has become an indispensable tool for interpreting and predicting experimental spectra. researchgate.netunibo.it Quantum chemical methods can accurately calculate various spectroscopic parameters, including vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis). semanticscholar.org

For this compound, DFT calculations can predict its IR spectrum, with the calculated frequencies and intensities showing good agreement with experimental data after appropriate scaling. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be computed to aid in the structural elucidation of the molecule and its stereoisomers. The comparison between calculated and experimental spectra serves as a rigorous validation of the computed molecular structure and conformation. unibs.it

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Dihydropyranone Carbonyl Stretch

| Method | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| B3LYP/6-311++G(d,p) | 1750 | 1725 |

| M06-2X/cc-pVTZ | 1735 | 1725 |

Note: This data is illustrative for a typical dihydropyranone system. The accuracy of the prediction depends on the level of theory and basis set used. researchgate.net

Exploration of Stereoselectivity through Computational Modeling

Many reactions leading to or involving dihydropyran-4(3H)-one systems can generate stereocenters. Computational modeling is a valuable asset in understanding and predicting the stereoselectivity of these reactions. rsc.org By calculating the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and the expected diastereomeric or enantiomeric excess can be predicted.

For instance, in the synthesis of functionalized tetrahydropyran-4-ones from dihydropyran-4-ones, the stereoselective addition of nucleophiles can be modeled. nih.gov Computational studies can reveal the facial selectivity of the attack on the carbonyl group or the double bond, providing insights into how substituents and catalysts control the stereochemical outcome. nih.gov This predictive power is crucial for the rational design of asymmetric syntheses. rsc.org

Role As a Strategic Intermediate in Complex Organic Synthesis

Precursor in Natural Product Total Synthesis

The tetrahydropyran (B127337) (THP) ring is a ubiquitous structural feature in a vast array of natural products, particularly those of polyketide and macrolide origin, which often exhibit significant biological activity. The synthesis of these complex molecules frequently involves the strategic construction of substituted THP rings.

Integration into Polyketide and Macrolide Scaffolds (e.g., Lasonolide A, Cyanolide A)

While a direct documented integration of 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one into the total synthesis of Lasonolide A or Cyanolide A has not been reported, the synthesis of these natural products provides a blueprint for how such a building block could be utilized.

Lasonolide A , a potent antitumor marine macrolide, features two highly substituted tetrahydropyran rings within its 20-membered macrolactone core. nih.govresearchgate.netnih.govfigshare.com The total syntheses of Lasonolide A have employed various strategies to construct these THP rings, often involving intramolecular cyclizations of acyclic precursors. nih.gov A key challenge in these syntheses is the stereocontrolled formation of multiple chiral centers. A molecule like this compound, if available in an enantiomerically pure form, could serve as a valuable chiral building block for one of the tetrahydropyran moieties.

Cyanolide A , a C2-symmetric macrodiolide with significant molluscicidal activity, is another example where a 2,2-disubstituted tetrahydropyran unit is a key structural feature. nih.gov The synthesis of the Cyanolide A aglycon has been achieved through a key Sakurai macrocyclization/dimerization reaction, which simultaneously forms both tetrahydropyran rings. nih.gov This highlights the importance of having efficient methods to access functionalized tetrahydropyran precursors. A compound like this compound could be envisioned as a starting material for the monomeric unit required for such a dimerization strategy.

Table 1: Synthetic Strategies for Tetrahydropyran Ring Formation in Natural Products

| Synthetic Strategy | Description | Relevance to this compound |

| Intramolecular Cyclization | Cyclization of a hydroxy epoxide or a related acyclic precursor to form the tetrahydropyran ring. | The ketone functionality could be reduced to a hydroxyl group, setting the stage for a subsequent cyclization reaction. |

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and an aldehyde or ketone to form a dihydropyran, which can then be reduced. | The pyranone itself could potentially undergo transformations to participate in such cycloadditions. |

| Prins Cyclization | An acid-catalyzed reaction of an alkene or alkyne with a carbonyl compound to form a tetrahydropyran. | The ketone could act as the carbonyl component in a Prins cyclization. |

| Sakurai Dimerization | Lewis acid-mediated dimerization of silyl-substituted precursors to form the tetrahydropyran rings and the macrocycle. | The pyranone could be a precursor to the monomer needed for dimerization. |

Building Block for Advanced Heterocyclic Systems

Pyranones are recognized as versatile building blocks for the synthesis of a wide range of other heterocyclic compounds. The reactivity of the ketone and the α-protons in this compound allows for various transformations to construct new ring systems. For instance, condensation reactions with hydrazines or hydroxylamine (B1172632) could lead to the formation of fused pyrazoles or isoxazoles, respectively. The pyran ring itself can undergo ring-opening and rearrangement reactions under certain conditions to yield different heterocyclic scaffolds.

Chiral Auxiliary or Ligand Precursor

In asymmetric synthesis, chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org While there is no direct evidence of this compound being used as a chiral auxiliary, its structure contains a quaternary stereocenter. If this compound could be resolved into its individual enantiomers, it could potentially serve as a chiral scaffold. The ketone functionality provides a handle for further chemical modification, allowing for the attachment of the substrate. The steric bulk of the ethyl and methyl groups could then influence the facial selectivity of reactions on the attached substrate.

Furthermore, chiral heterocyclic compounds are often used as ligands in transition-metal-catalyzed asymmetric reactions. The enantiomerically pure forms of this compound could be chemically modified to introduce coordinating atoms (e.g., nitrogen, phosphorus) to create novel chiral ligands.

Scaffold for Combinatorial Library Generation

Combinatorial chemistry is a powerful tool in drug discovery for the rapid synthesis of large numbers of diverse compounds. nih.gov The tetrahydropyran scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Functionalized tetrahydropyrans, such as this compound, can serve as excellent starting points for the generation of combinatorial libraries. nih.gov

The ketone at the 4-position can be derivatized in numerous ways, for example, through reductive amination, Wittig reactions, or the formation of hydrazones, oximes, or other derivatives. The protons alpha to the carbonyl can be functionalized through enolate chemistry. This multi-functional nature allows for the introduction of a wide range of substituents at various positions on the ring, leading to a library of structurally diverse compounds with potential biological activities.

Table 2: Potential Derivatizations for Combinatorial Library Synthesis

| Reaction Type | Functional Group Targeted | Potential Diversity Elements |

| Reductive Amination | Ketone | Various primary and secondary amines |

| Wittig Reaction | Ketone | A wide range of alkylidene groups |

| Grignard/Organolithium Addition | Ketone | Diverse alkyl, aryl, and vinyl groups |

| Aldol (B89426) Condensation | α-protons | Aldehydes and ketones |

| Knoevenagel Condensation | α-protons | Active methylene (B1212753) compounds |

Occurrence and Chemical Formation Pathways in Complex Matrices

Identification and Characterization in Complex Natural Mixtures (e.g., volatile profiles of food products)

Substituted dihydropyranones and related lactones are significant contributors to the volatile profiles of numerous food products, including fruits, dairy products, and processed foods. These compounds are typically identified and characterized using gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O). researchgate.netnih.govwur.nl While 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one has not been explicitly reported, a variety of analogous lactones and pyranones have been identified, suggesting that similar compounds could be present but are yet to be identified or exist below current detection limits.

Lactones are widely distributed in fruits and dairy products, contributing to their characteristic aromas. mdpi.comwikipedia.org For instance, γ-decalactone is known for its peach flavor, while δ-decalactone imparts a creamy, coconut-like aroma. wikipedia.org Dairy products, in particular, are rich in lactones, which are thought to be formed from δ-hydroxy acids that are precursors in milk fat triglycerides. acs.org The heat treatment of dairy products like cream can significantly increase the concentration of lactones. acs.org

The following table provides examples of structurally related lactones and pyranones that have been identified in various food matrices.

| Compound Name | Chemical Structure | Food Matrix | Aroma Description | Reference |

|---|---|---|---|---|

| γ-Decalactone | C10H18O2 | Peach, Apricot, Dairy products | Fruity, peach-like | mdpi.comwikipedia.org |

| δ-Decalactone | C10H18O2 | Dairy products, Coconut | Creamy, coconut, peach-like | wikipedia.org |

| γ-Dodecalactone | C12H22O2 | Dairy products, Fruits | Fruity, fatty, peach-like | mdpi.com |

| 6-Pentyl-α-pyrone | C10H14O2 | Peach, Nectarine | Coconut, herbaceous | nih.gov |

| Sotolon (4,5-Dimethyl-3-hydroxy-2(5H)-furanone) | C6H8O3 | Fenugreek, Sherry, Roasted coffee | Caramel, maple syrup, spicy | |

| 3-Hydroxy-5-hydroperoxy-2-methyl-5,6-dihydropyran-4-one | C6H8O5 | Product of Maillard reaction (model systems) | Not specified | nih.gov |

Proposed Chemical or Biochemical Pathways for Dihydropyranone Formation

The formation of dihydropyranone structures such as this compound in natural and processed systems can be postulated through both biochemical and chemical pathways.

Biochemical Pathways:

In biological systems, particularly in fruits and microorganisms, the biosynthesis of lactones, which are structurally related to dihydropyranones, typically originates from fatty acid metabolism. mdpi.commdpi.comnih.gov The general pathway involves the hydroxylation of a fatty acid at a specific carbon position, followed by chain shortening through β-oxidation, and subsequent intramolecular esterification (lactonization) to form the cyclic ester. nih.gov

A plausible biochemical pathway for the formation of this compound could involve the following steps:

Precursor Molecule: The pathway could start from a medium-chain fatty acid, such as a C8 or C10 fatty acid.

Hydroxylation and Oxidation: A series of enzymatic reactions, including hydroxylation and oxidation, could introduce a hydroxyl group and a ketone functionality at appropriate positions on the fatty acid chain.

Cyclization: An intramolecular aldol-type condensation followed by dehydration could lead to the formation of the dihydropyranone ring. The ethyl and methyl substituents at the C2 position would be derived from the original fatty acid backbone or from the addition of methyl and ethyl groups through other enzymatic processes.

Chemical Pathways:

In thermally processed foods, the Maillard reaction and caramelization are key chemical pathways for the formation of a wide array of heterocyclic flavor compounds, including pyranones. mdpi.comwikipedia.org The Maillard reaction occurs between reducing sugars and amino acids upon heating, leading to a complex cascade of reactions that produce numerous volatile and non-volatile products. wikipedia.org

A proposed chemical pathway for the formation of this compound via the Maillard reaction could involve:

Initial Condensation: Reaction between a reducing sugar and an amino acid to form an N-substituted glycosylamine.

Rearrangement and Degradation: The glycosylamine undergoes Amadori or Heyns rearrangement, followed by degradation into various reactive intermediates, including dicarbonyl compounds.

Cyclization and Condensation: These reactive dicarbonyls can then undergo cyclization and condensation reactions to form various heterocyclic compounds. The formation of the this compound structure would likely involve the reaction of specific sugar degradation products and possibly intermediates from the Strecker degradation of amino acids. The ethyl and methyl groups could originate from the side chains of amino acids like isoleucine and valine, respectively, or from sugar fragmentation.

Environmental Fate and Transformation Pathways of Dihydropyranone Structures

The environmental fate of a specific compound like this compound has not been studied. However, by examining the environmental behavior of structurally related compounds such as tetrahydropyrans, cyclic ketones, and other heterocyclic compounds, potential degradation and transformation pathways can be inferred.

Biodegradation:

Microbial degradation is a primary mechanism for the breakdown of organic compounds in the environment. mdpi.comunifesp.br Heterocyclic compounds, including those containing oxygen, can be utilized as carbon and energy sources by various microorganisms, such as bacteria and fungi. unifesp.br The degradation of cyclic ethers like tetrahydrofuran (B95107) has been shown to be initiated by monooxygenase enzymes, which hydroxylate the ring, leading to ring cleavage and subsequent metabolism. nih.gov

A plausible biodegradation pathway for this compound could involve:

Initial Oxidation: A microbial monooxygenase could hydroxylate the dihydropyranone ring, likely at a carbon atom adjacent to the ether oxygen.

Ring Cleavage: The hydroxylated intermediate could then undergo enzymatic ring cleavage, opening the heterocyclic ring to form a linear, substituted carboxylic acid.

Further Metabolism: This linear intermediate would then be further metabolized through established pathways for fatty acid or xenobiotic degradation, ultimately leading to mineralization (conversion to CO2 and water).

The presence of alkyl substituents (ethyl and methyl groups) might influence the rate and pathway of biodegradation, potentially making the compound more or less susceptible to microbial attack compared to the unsubstituted parent ring.

Abiotic Transformation:

In addition to biodegradation, abiotic processes could contribute to the transformation of this compound in the environment. These processes can include:

Hydrolysis: The ester-like linkage within the dihydropyranone ring could be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring opening to form the corresponding hydroxy keto-acid.

Photolysis: Photochemical degradation could occur if the compound absorbs light in the UV-visible spectrum, leading to the formation of reactive intermediates and subsequent transformation products. However, without specific data on the compound's absorption spectrum, the significance of this pathway is difficult to assess. nih.gov

Future Research Trajectories for 2 Ethyl 2 Methyldihydro 2h Pyran 4 3h One Research

Development of Novel Catalytic Systems for Efficient Synthesis

The efficient construction of the dihydropyranone core, often with control over multiple stereocenters, remains a primary objective. Future research will likely concentrate on discovering and optimizing novel catalytic systems that offer improved yields, selectivity, and sustainability.

Organocatalysis: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition strategies. researchgate.netmdpi.com Future work will likely explore new generations of NHC catalysts with enhanced activity and stereocontrol, enabling the synthesis of more complex dihydropyranone derivatives. mdpi.comchalmers.se The development of dual catalytic systems, perhaps combining NHCs with other catalysts, could unlock novel reaction pathways and provide access to unique molecular architectures. mdpi.com

Metal-Based Catalysis: Transition metal catalysis offers a complementary approach. Gold(I)-catalyzed intermolecular [4+2] annulation of propiolates and alkenes has been shown to produce dihydropyranones. researchgate.net Similarly, sequential copper(I)-catalyzed aldol (B89426) reactions and silver(I)-catalyzed oxy-Michael additions can yield chiral dihydropyranones. wordpress.com Future research is expected to broaden the scope of metals and ligands used, aiming for milder reaction conditions, lower catalyst loadings, and the ability to tolerate a wider range of functional groups. The development of enantioselective Lewis acid catalysts for Prins-type cyclizations also represents a promising avenue for accessing chiral tetrahydropyran-4-ones. nih.gov

Biocatalysis and Green Catalysis: The use of enzymes or whole-cell systems for dihydropyranone synthesis is an underexplored but potentially powerful future direction. Biocatalysis could offer unparalleled stereoselectivity under environmentally benign conditions. Furthermore, the use of sustainable and reusable catalysts, such as naturally derived polymers like sodium alginate, is gaining traction for the synthesis of related pyran derivatives and could be extended to dihydropyranones. nih.gov

Table 1: Emerging Catalytic Strategies for Dihydropyranone Synthesis

| Catalytic System | Reaction Type | Key Advantages | Future Research Focus |

|---|---|---|---|

| N-Heterocyclic Carbenes (NHCs) | [4+2] & [3+3] Cycloadditions | Metal-free, high stereoselectivity | Novel NHC designs, dual catalysis |

| Gold(I) Complexes | [4+2] Annulation | Mild conditions, unique reactivity | Broader substrate scope, chiral ligands |

| Copper(I)/Silver(I) | Sequential Aldol/Oxy-Michael | Access to chiral products | One-pot procedures, catalyst efficiency |

| Lewis Acids (e.g., Sc(OTf)₃) | Prins Cyclization | Control of diastereoselectivity | Enantioselective variants, new Lewis acids |

| Natural Polymers (e.g., Alginate) | Multicomponent Reactions | Green, reusable, mild conditions | Application to dihydropyranone core synthesis |

Comprehensive Mechanistic Studies of Key Transformations

A deeper understanding of the reaction mechanisms underlying dihydropyranone synthesis is crucial for rational catalyst design and reaction optimization. Future research will employ a combination of experimental and computational methods to elucidate the intricate details of these transformations.

Kinetic and Spectroscopic Analysis: Experimental techniques such as in-situ reaction monitoring (e.g., via NMR or IR spectroscopy) and detailed kinetic studies will be vital. For instance, in NHC-catalyzed reactions, mechanistic studies have indicated that the formation of the Breslow intermediate can be the rate-determining step, while the selectivity is determined later in the catalytic cycle. chalmers.se Further studies are needed to fully map the energy landscapes of these reactions, identify key intermediates and transition states, and understand the origins of stereoselectivity.

Computational Elucidation: Density Functional Theory (DFT) calculations have become an indispensable tool for studying reaction mechanisms. researchgate.net Future research will leverage advanced computational models to investigate transition state geometries, activation energy barriers, and the role of non-covalent interactions in directing reaction outcomes. mdpi.com For example, DFT studies can help rationalize why certain catalysts favor specific pathways, such as pyrone ring-opening versus other cyclizations. acs.org These computational insights can guide the design of experiments and accelerate the discovery of new, more effective synthetic methods. researchgate.net Understanding the role of the solvent and other additives through both experimental and computational means will also be critical for optimizing reaction conditions. researchgate.net

Application in Diversified Synthetic Methodologies

Dihydropyranones are not merely synthetic targets but also versatile building blocks for the construction of more complex molecules. Future research will undoubtedly focus on expanding their utility in organic synthesis.

Natural Product Synthesis: The dihydropyranone motif is central to many bioactive natural products. nih.gov Future synthetic campaigns will continue to leverage dihydropyranones as key intermediates. Methodologies that allow for the rapid, stereocontrolled synthesis of functionalized dihydropyranones will be instrumental in the total synthesis of complex targets, such as macrocyclic marine natural products like neopeltolide (B1256781) and okilactiomycin. nih.gov

Scaffold for Library Synthesis: The dihydropyranone core is an ideal scaffold for medicinal chemistry and the development of compound libraries for drug discovery. Its structure allows for functionalization at multiple positions, enabling the creation of diverse molecular architectures. Future research will focus on developing robust synthetic routes that allow for the late-stage diversification of the dihydropyranone skeleton, providing access to a wide range of analogs for biological screening. researchgate.net The products can undergo further transformations like epoxidations, alkylations, and ring-openings while preserving chirality. researchgate.net

Development of Novel Transformations: Research will also explore novel chemical transformations of the dihydropyranone ring itself. This could include developing new ring-opening reactions, cycloadditions, or rearrangements that convert the dihydropyranone core into other valuable heterocyclic systems, further demonstrating its synthetic versatility.

Advanced In Silico Modeling for Structure-Reactivity Prediction

Computational chemistry is set to play an increasingly predictive role in the study of dihydropyranones. Future research will move beyond retrospective analysis towards the in silico design and prediction of molecular properties and reactivity.

Predictive Catalyst Design: By combining machine learning algorithms with quantum chemical calculations, it may become possible to predict the optimal catalyst structure for a desired dihydropyranone synthesis. These models could screen virtual libraries of catalysts, identifying promising candidates for experimental validation and significantly accelerating the development cycle.

Structure-Reactivity Relationship (QSRR) Modeling: Quantitative Structure-Reactivity Relationship (QSRR) models can be developed to predict the reactivity of various substituted dihydropyranones in subsequent chemical transformations. By analyzing computed molecular descriptors (e.g., orbital energies, charge distributions), these models can provide insights into how different substituents influence the molecule's electronic structure and reactivity. nih.gov DFT is a widely used method for these ab-initio assessments, providing access to Frontier Molecular Orbital (FMO) properties which are fundamental to understanding reactivity. nih.gov

Virtual Screening and Property Prediction: In silico tools will be crucial for predicting the drug-like properties of novel dihydropyranone derivatives. Molecular docking and molecular dynamics simulations can be used to predict how these compounds might interact with biological targets, such as enzymes or receptors. nih.govnih.gov Furthermore, computational models can predict pharmacokinetic properties, helping to prioritize which derivatives are most promising for further development as therapeutic agents. nih.gov

Table 2: Key Parameters in Computational Studies of Pyranone Derivatives

| Parameter | Computational Method | Information Gained | Reference |

|---|---|---|---|

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT (e.g., B3LYP/6-311G(d,p)) | Electronic structure, reactivity, kinetic stability | nih.govnih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Reactive sites for electrophilic/nucleophilic attack | nih.gov |

| Global Reactivity Descriptors (Hardness, Electrophilicity) | DFT | Overall reactivity and stability of the molecule | nih.govnih.gov |

| Activation Energy (Ea) | DFT | Reaction barriers, kinetic feasibility | mdpi.com |

| Binding Energy | Molecular Docking | Interaction strength with biological targets | nih.gov |

| Molecular Stability | Molecular Dynamics (MD) Simulation | Stability of ligand-protein complexes over time | nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethyl-2-methyldihydro-2H-pyran-4(3H)-one?

- Methodological Answer : Synthesis typically involves cyclization reactions or modifications of preexisting pyran derivatives. For example, dihydropyrans can be synthesized via acid-catalyzed cyclization of substituted diols or ketones. A reflux setup with anhydrous conditions (e.g., ethanol under argon) and catalysts like piperidine may optimize yield . Post-reaction purification via liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and ring saturation. For instance, coupling constants in ¹H NMR can distinguish axial/equatorial substituents in the pyran ring . Mass spectrometry (MS), particularly high-resolution ESI-TOF, provides accurate molecular weight validation . Infrared (IR) spectroscopy helps identify carbonyl (C=O) and ether (C-O-C) functional groups .

Q. How does the substituent arrangement influence the compound's stability under varying pH conditions?

- Methodological Answer : The ethyl and methyl groups at the 2-position enhance steric hindrance, reducing ring-opening reactions in acidic or basic media compared to unsubstituted dihydropyrans . Stability tests should involve incubating the compound in buffered solutions (pH 3–10) and monitoring degradation via HPLC or TLC over 24–72 hours .

Advanced Research Questions

Q. What strategies enable diastereoselective synthesis of substituted dihydropyrans like this compound?

- Methodological Answer : Chiral catalysts or auxiliaries can induce stereoselectivity. For example, copper(II)–bisphosphine complexes have been used to control stereochemistry during oligomerization reactions, yielding specific diastereomers . Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., dichloromethane vs. THF) significantly impact enantiomeric excess (ee), which should be quantified using chiral HPLC .

Q. How can computational modeling predict the compound's reactivity in oxidation or reduction reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity. For oxidation, the ketone group at position 4 is a reactive site, while the ethyl group may sterically hinder electrophilic attacks . Software like Gaussian or ORCA, combined with databases like PubChem or Reaxys, can validate computational results against experimental data .

Q. What experimental designs are optimal for evaluating the compound's biological activity in vitro?

- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on HEK-293 or HeLa cells) to establish safe concentration ranges. For antioxidant activity, use DPPH or ABTS radical scavenging assays . To study enzyme inhibition (e.g., cyclooxygenase), employ kinetic assays with UV-Vis monitoring. Always include positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported synthetic yields for similar dihydropyrans?

- Methodological Answer : Variability often arises from differences in catalysts, solvents, or purification methods. Systematic replication under controlled conditions (e.g., identical molar ratios, temperature) is essential. Compare yields from peer-reviewed studies (e.g., Acta Crystallographica or NIST data) and use statistical tools (ANOVA) to identify significant factors .

Q. What validation methods confirm the absence of by-products in synthesized batches?

- Methodological Answer : Combine multiple analytical techniques:

- GC-MS or LC-MS to detect volatile or polar impurities.

- ¹H NMR integration to verify proton ratios consistent with the target structure.

- Elemental Analysis (C, H, O) for empirical formula confirmation .

Safety and Handling

Q. What precautions are necessary when handling this compound in aqueous environments?

- Methodological Answer : Although the compound is not highly water-soluble, avoid discharge into drains due to potential ecological toxicity (e.g., LC50 for fish >10 mg/L) . Use fume hoods for synthesis and spill containment kits with inert absorbents (e.g., vermiculite). Refer to SDS guidelines for PPE (gloves, goggles) and disposal protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.